molecular formula C3H6FN3O2 B13412227 N-(2-Fluoroethyl)-N-nitrosourea CAS No. 69112-98-7

N-(2-Fluoroethyl)-N-nitrosourea

Cat. No.: B13412227
CAS No.: 69112-98-7
M. Wt: 135.10 g/mol
InChI Key: CVNSFWDAXAKBIM-UHFFFAOYSA-N
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Description

N-(2-Fluoroethyl)-N-nitrosourea is a chemical compound that has garnered interest due to its potential applications in various fields, including medicine and chemistry. This compound is part of the nitrosourea family, known for their alkylating properties, which make them useful in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Fluoroethyl)-N-nitrosourea can be synthesized through the nucleophilic attack of tetra-n-butylammonium fluoride on the aziridine ring of 1,3-substituted ureas . This reaction typically requires anhydrous conditions and a suitable solvent to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often achieved through optimized reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-N-nitrosourea undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its biological activity.

    Reduction: Reduction reactions can modify the nitroso group, impacting the compound’s reactivity.

    Substitution: Nucleophilic substitution is a common reaction for this compound, especially involving the fluoroethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like potassium fluoride for substitution reactions. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while nucleophilic substitution can produce a range of substituted ureas.

Scientific Research Applications

N-(2-Fluoroethyl)-N-nitrosourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluoroethyl)-N-nitrosourea involves its alkylating properties, which allow it to form covalent bonds with DNA. This interaction can lead to DNA cross-linking and strand breaks, ultimately inhibiting DNA replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound used in cancer treatment.

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.

    2-Fluoroethylamine: A simpler compound with a similar fluoroethyl group.

Uniqueness

N-(2-Fluoroethyl)-N-nitrosourea is unique due to its specific fluoroethyl group, which can enhance its reactivity and biological activity compared to other nitrosoureas. This makes it a valuable compound for targeted research and therapeutic applications .

Properties

CAS No.

69112-98-7

Molecular Formula

C3H6FN3O2

Molecular Weight

135.10 g/mol

IUPAC Name

1-(2-fluoroethyl)-1-nitrosourea

InChI

InChI=1S/C3H6FN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8)

InChI Key

CVNSFWDAXAKBIM-UHFFFAOYSA-N

Canonical SMILES

C(CF)N(C(=O)N)N=O

Origin of Product

United States

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